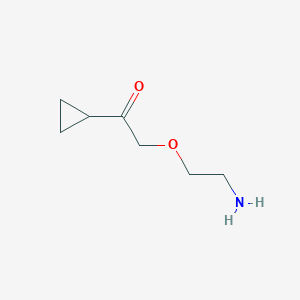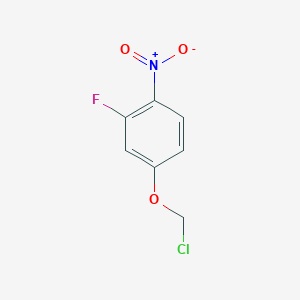
4-(Chloromethoxy)-2-fluoro-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethoxy)-2-fluoro-1-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3 This compound is characterized by the presence of a chloromethoxy group, a fluorine atom, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-(Chloromethoxy)-2-fluoro-1-nitrobenzene typically involves the chloromethylation of 2-fluoro-1-nitrobenzene. This process can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. The general reaction scheme is as follows:
2-fluoro-1-nitrobenzene+CMMEZnCl2this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and safety.
Analyse Chemischer Reaktionen
4-(Chloromethoxy)-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethoxy group, to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethoxy)-2-fluoro-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Chloromethoxy)-2-fluoro-1-nitrobenzene and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes.
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethoxy)-2-fluoro-1-nitrobenzene can be compared with similar compounds such as 4-(Chloromethoxy)-2-nitrobenzene and 4-(Methoxymethyl)-2-fluoro-1-nitrobenzene. These compounds share structural similarities but differ in their chemical reactivity and biological activities. The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic effects, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C7H5ClFNO3 |
|---|---|
Molekulargewicht |
205.57 g/mol |
IUPAC-Name |
4-(chloromethoxy)-2-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c8-4-13-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
InChI-Schlüssel |
AZIRDLLALQGINW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCl)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


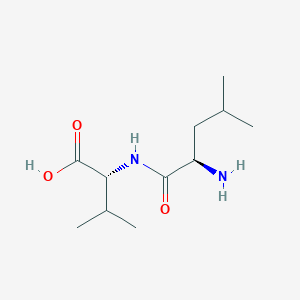
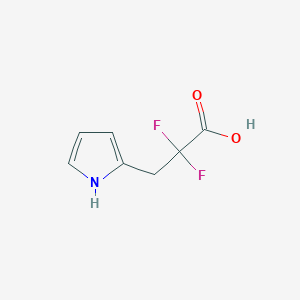

![3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea](/img/structure/B13157541.png)

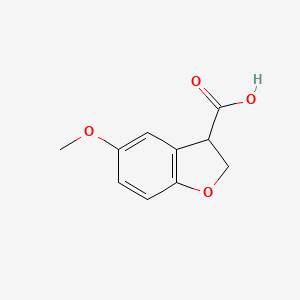
![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)

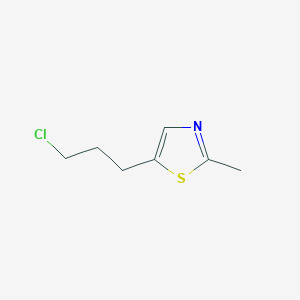
![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde](/img/structure/B13157608.png)
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)
